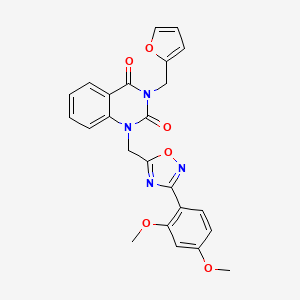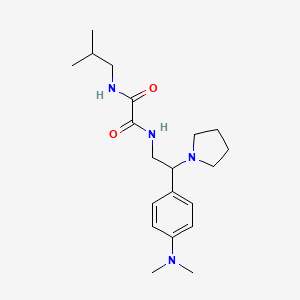![molecular formula C11H14FNO B2812409 2-{[(3-Fluorophenyl)methyl]amino}cyclobutan-1-ol CAS No. 2155052-43-8](/img/structure/B2812409.png)
2-{[(3-Fluorophenyl)methyl]amino}cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. For example, the InChI code for “(1s,3r)-3-amino-1- [ (3-fluorophenyl)methyl]cyclobutan-1-ol” is "1S/C11H14FNO/c12-9-3-1-2-8 (4-9)5-11 (14)6-10 (13)7-11/h1-4,10,14H,5-7,13H2/t10-,11+" .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be found in its MSDS (Material Safety Data Sheet). For example, the storage temperature and physical form of “(1s,3r)-3-amino-1- [ (3-fluorophenyl)methyl]cyclobutan-1-ol” are 4°C and powder, respectively .Scientific Research Applications
Synthesis and Characterization
Synthesis Approaches : Research has detailed the synthesis and analytical characterization of compounds with structures similar to "2-{[(3-Fluorophenyl)methyl]amino}cyclobutan-1-ol," highlighting methods for creating cyclobutane derivatives and their potential as research chemicals. An example includes the synthesis of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, indicating bioisosteric replacement techniques common in the design of synthetic cannabinoids (McLaughlin et al., 2016).
Characterization of Cyclobutane Derivatives : Investigations into the properties of cyclobutane and its derivatives, such as crystal structure analysis and stereodivergent syntheses, have contributed to understanding their biological activity and potential for medicinal chemistry applications (Izquierdo et al., 2002).
Potential Medical Imaging Applications
- PET Tracers for Tumor Delineation : Fluorine-18 labeled derivatives of cyclobutane amino acids have been synthesized for use in positron emission tomography (PET), showcasing their potential for tumor-avid imaging. The synthesis of [F-18]-1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) exemplifies advancements in creating PET tracers for tumor delineation (Shoup & Goodman, 1999).
Structural and Mechanistic Insights
Crystal Structure Analysis : Detailed crystal structure analysis of cyclobutane derivatives has provided insights into their conformation and stability, which are critical for their biological activity and potential therapeutic applications. Such analyses help in understanding the interaction mechanisms of these compounds at the molecular level (Sarı et al., 2002).
Mechanistic Studies : Research has also focused on elucidating the mechanisms underlying the biological activities of cyclobutane derivatives, including their transport and intracellular fate in cancer cells. For example, studies on trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid in prostate cancer highlight its transport mechanisms, reinforcing the compound's potential in cancer diagnostics (Okudaira et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylamino]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-9-3-1-2-8(6-9)7-13-10-4-5-11(10)14/h1-3,6,10-11,13-14H,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSSUQYBNOEWBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCC2=CC(=CC=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
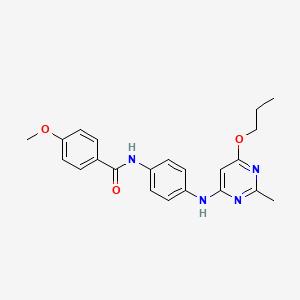
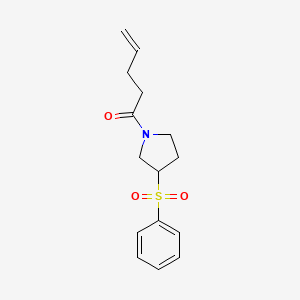
![(2S)-2-[2-(propan-2-yl)phenyl]pyrrolidine](/img/structure/B2812329.png)
![N-(2-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2812330.png)

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2812335.png)

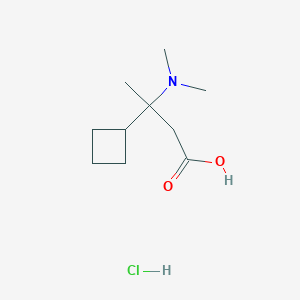
![1-benzyl-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2812340.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,5-dimethoxybenzamide](/img/structure/B2812341.png)
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2812342.png)

